molecular formula C12H15ClO B1581446 4-tert-Butylphenacyl chloride CAS No. 21886-62-4

4-tert-Butylphenacyl chloride

Cat. No. B1581446
M. Wt: 210.7 g/mol
InChI Key: LTHPBRNHHJIQME-UHFFFAOYSA-N
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Patent
US07582636B2

Procedure details

A solution of 2-aminopyridine (0.512 g, 5.44 mmol) and 4-tert-butylphenacyl chloride (1.26 g, 5.98 mmol) in isopropanol (16 mL) was treated with sodium bicarbonate (0.914 g, 10.9 mmol) and heated in a sealed tube at 80° C. overnight. The mixture was concentrated under reduced pressure, re-dissolved in ethyl acetate (200 mL) and washed with water (2×100 mL) and saturated sodium chloride (100 mL). The organic layer was dried over magnesium sulfate, filtered and concentrated under reduced pressure. The crude material was purified by flash silica gel chromatography, eluting with 20% acetone/hexanes to yield 0.841 g (62%) of the purified product. MS (ESI) m/z 251.1528; HPLC (Method B): r.t.=8.4 min., purity 100% at 210-370 nm, 100% at 306 nm. HRMS: calcd for C17H18N2+H+, 251.15427; found (ESI, [M+H]+), 251.1528.
Quantity
0.512 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
0.914 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[C:8]([C:12]1[CH:21]=[CH:20][C:15]([C:16](=O)[CH2:17]Cl)=[CH:14][CH:13]=1)([CH3:11])([CH3:10])[CH3:9].C(=O)(O)[O-].[Na+]>C(O)(C)C>[C:8]([C:12]1[CH:13]=[CH:14][C:15]([C:16]2[N:1]=[C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][N:3]3[CH:17]=2)=[CH:20][CH:21]=1)([CH3:11])([CH3:10])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
0.512 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
1.26 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(CCl)=O)C=C1
Name
Quantity
0.914 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in ethyl acetate (200 mL)
WASH
Type
WASH
Details
washed with water (2×100 mL) and saturated sodium chloride (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash silica gel chromatography
WASH
Type
WASH
Details
eluting with 20% acetone/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C=1N=C2N(C=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.841 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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